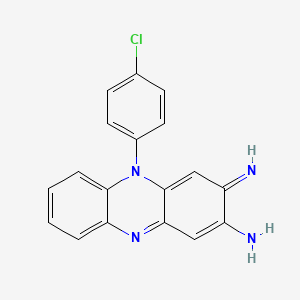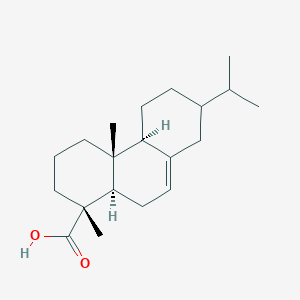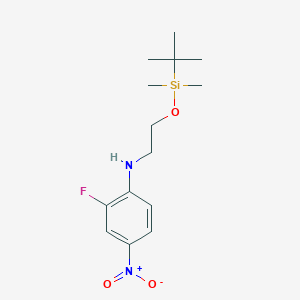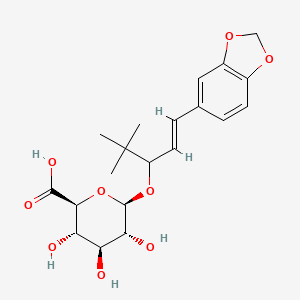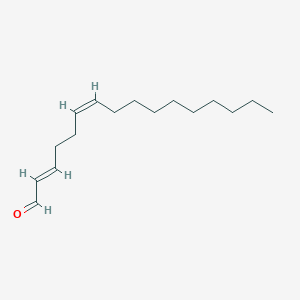
(2E,6Z)-hexadeca-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2E,6Z)-hexadeca-2,6-dienal” is an organic compound with a molecular formula of C16H28O . It is also known as cucumber aldehyde or violet leaf aldehyde . The molecule contains a total of 23 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde .
Synthesis Analysis
The synthesis of similar compounds such as N-isobutyl-(2E,6Z)-dodecadienamide has been undertaken using both chemical and electrochemical routes . The reactions compared in the synthesis include alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Molecular Structure Analysis
The molecular structure of “(2E,6Z)-hexadeca-2,6-dienal” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Physical And Chemical Properties Analysis
“(2E,6Z)-hexadeca-2,6-dienal” has a molecular weight of 138.207 Da . It is a liquid with a special fragrance, with a lower boiling point and flash point . It is soluble in many organic solvents, such as alcohols, ethers, and ketones .Safety And Hazards
Eigenschaften
IUPAC Name |
(2E,6Z)-hexadeca-2,6-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10-,15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFROWRMQVDGO-HHAKQIEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6Z)-hexadeca-2,6-dienal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

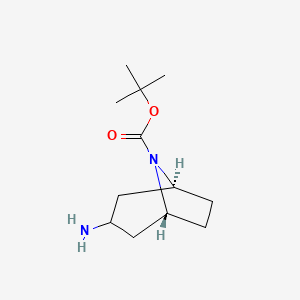
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/no-structure.png)
